Product packaging for Morpholine-2-carbonitrile hydrochloride(Cat. No.:CAS No. 1205751-07-0)

Morpholine-2-carbonitrile hydrochloride

Cat. No.: B1422465
CAS No.: 1205751-07-0
M. Wt: 148.59 g/mol
InChI Key: ZMOKRKDCILYHIO-UHFFFAOYSA-N
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Description

Morpholine-2-carbonitrile hydrochloride (CAS 1205751-07-0) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a morpholine ring, a privileged scaffold in drug discovery known for enhancing the potency and pharmacokinetic properties of lead molecules. The incorporation of the nitrile group offers a versatile handle for further synthetic modifications, making it a key building block in the development of novel bioactive compounds. The morpholine ring is a common feature in a wide array of therapeutics, including anticancer agents, antivirals, antidepressants, and antimicrobials, due to its ability to participate in molecular interactions with target proteins such as kinases. As a synthetic intermediate, this compound is for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. HANDLING PRECAUTIONS: This compound has hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Researchers should wear appropriate personal protective equipment, handle the material in a well-ventilated area, and avoid breathing its dust.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClN2O B1422465 Morpholine-2-carbonitrile hydrochloride CAS No. 1205751-07-0

Properties

IUPAC Name

morpholine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOKRKDCILYHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679083
Record name Morpholine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205751-07-0
Record name Morpholine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-2-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-2-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Morpholine+Cyanogen BromideMorpholine-2-carbonitrile\text{Morpholine} + \text{Cyanogen Bromide} \rightarrow \text{Morpholine-2-carbonitrile} Morpholine+Cyanogen Bromide→Morpholine-2-carbonitrile

The resulting morpholine-2-carbonitrile is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of morpholine.

    Reduction: Reduced amines or other derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

Morpholine-2-carbonitrile hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to morpholine-2-carboxylic acid.
  • Reduction : Converts the nitrile group to an amine group.
  • Substitution Reactions : The nitrile group can be replaced with other functional groups.

Biology

The compound exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic applications:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase and cytochrome P450 3A4, affecting biosynthetic pathways and drug metabolism.
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit tumor inhibition rates against various cancer cell lines, suggesting its potential as an anticancer agent.

Industry

This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for developing new compounds with enhanced efficacy in agricultural applications.

The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins:

  • Enzyme Inhibition Mechanisms :
    • The nitrile group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins.
    • The morpholine ring may engage in hydrogen bonding with biological receptors.
  • Antimicrobial Activity :
    • The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Case Studies

  • Enzyme Inhibition Study :
    • A study focused on the inhibition of dihydrofolate reductase by morpholine derivatives indicated significant binding affinity, suggesting potential use in developing antifolate drugs for cancer treatment.
  • Anticancer Efficacy :
    • In vivo studies showed that derivatives exhibited tumor inhibition rates of up to 44% against hepatocellular carcinoma models.

Mechanism of Action

The mechanism of action of morpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and commercial distinctions between Morpholine-2-carbonitrile hydrochloride and related compounds.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Purity Price (1g) Key Structural Features Source Evidence
This compound 1205751-07-0 C₅H₈ClN₂O 97% ¥1,335.00 Morpholine core with nitrile group
(S)-Morpholine-2-carbonitrile hydrochloride 1417789-39-9 C₅H₈ClN₂O 98% N/A S-enantiomer; chiral synthesis applications
(R)-Morpholine-2-carbonitrile hydrochloride 1262409-78-8 C₅H₈ClN₂O 97% ¥5,262.00 R-enantiomer; higher cost for chiral purity
3-(4-Chlorobenzyl)morpholine hydrochloride 913718-38-4 C₁₁H₁₅Cl₂NO 98% N/A Morpholine with 4-chlorobenzyl substituent
Ethyl 4-cyanopiperidine-4-carboxylate HCl 123730-64-3 C₉H₁₅ClN₂O₂ N/A N/A Piperidine core with cyano and ester groups
Morpholine-2-carboxylic acid hydrochloride 300582-83-6 C₅H₁₀ClNO₃ N/A N/A Carboxylic acid replaces nitrile group
2-Morpholino-4-oxo-dihydrothiophene-3-carbonitrile N/A C₉H₉N₃O₂S N/A N/A Dihydrothiophene fused with morpholine

Key Comparisons:

Structural Variations: Nitrile vs. Carboxylic Acid: Morpholine-2-carboxylic acid hydrochloride (CAS: 300582-83-6) replaces the nitrile with a carboxylic acid (-COOH), altering reactivity and solubility. The nitrile group in this compound enables nucleophilic additions, while the carboxylic acid facilitates salt formation or esterification .

Enantiomeric Differences :

  • The (R) -enantiomer of this compound is priced significantly higher (¥5,262.00/g) than the racemic form (¥1,335.00/g), reflecting its specialized role in asymmetric synthesis or enantioselective drug development .

Functional Group Impact: The 4-chlorobenzyl substituent in 3-(4-Chlorobenzyl)morpholine hydrochloride (CAS: 913718-38-4) introduces aromatic hydrophobicity, which may enhance membrane permeability in drug candidates . 2-Morpholino-4-oxo-dihydrothiophene-3-carbonitrile features a sulfur-containing heterocycle, broadening its utility in materials science or kinase inhibitor design .

Biological Activity

Morpholine-2-carbonitrile hydrochloride, a compound characterized by its morpholine ring structure and nitrile functional group, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C5_5H6_6ClN3_3
  • Molecular Weight : Approximately 141.56 g/mol

The compound features a morpholine ring, which contributes to its biological interactions due to the presence of both nitrogen and oxygen heteroatoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The morpholine ring can also interact with various biological receptors, influencing their function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to inhibit enzymes could be valuable in therapeutic contexts, particularly in cancer treatment where specific enzyme targets are critical .
  • Antimicrobial Properties : Morpholine derivatives, including this compound, have shown potential antimicrobial and antifungal activities. Studies highlight its effectiveness against various pathogens, suggesting a promising role in infectious disease management.
  • Anticancer Activity : Research has demonstrated that this compound can inhibit phosphoinositide-3-kinase (PI3K), a key target in cancer therapy. The compound's structural features allow it to bind effectively to PI3K, showcasing significant inhibitory potency .
  • Neuroprotective Effects : Some studies have indicated that morpholine derivatives exhibit neuroprotective properties, potentially through their action on cholinergic pathways. This opens avenues for exploring their use in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Morpholine-2-carbonitrileLacks hydrochloride salt formAntimicrobial, anticancer
Morpholine-2-carboxylic acidContains a carboxylic acid groupVaries; less focused on enzyme inhibition
Morpholine-2-amineContains an amine groupAntidepressant activity

This compound is distinguished by its specific stereochemistry and nitrile group, which enhances its reactivity and biological activity compared to these analogs.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on PI3Kα. Results indicated an IC50_{50} value of approximately 371.3 nM, demonstrating significant potential for cancer treatment applications through targeted enzyme inhibition .

Case Study 2: Antimicrobial Activity

In another investigation, Morpholine derivatives were tested against various bacterial strains. The results showed that certain derivatives exhibited strong antimicrobial properties, highlighting the relevance of this compound in developing new antibiotics.

Q & A

Q. What are the recommended methods for synthesizing Morpholine-2-carbonitrile hydrochloride, and what are the critical parameters to control during the reaction?

Synthesis typically involves cyclization and functionalization of morpholine derivatives. Critical parameters include:

  • Reagent stoichiometry : Excess cyanating agents (e.g., cyanogen bromide) may lead to over-cyanation, requiring precise molar ratios.
  • Temperature control : Exothermic reactions during cyclization necessitate gradual heating (e.g., 60–80°C) to avoid decomposition.
  • Acid catalysis : Hydrochloric acid is often used to protonate intermediates, but excessive acid can hydrolyze the nitrile group.
    Validation via thin-layer chromatography (TLC) or in-process HPLC is recommended to monitor reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the morpholine ring structure (δ ~3.5–4.0 ppm for ring protons) and nitrile carbon (δ ~115–120 ppm).
  • FT-IR : A sharp peak at ~2240 cm1^{-1} confirms the C≡N stretch.
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z corresponding to C5_5H8_8N2_2O·HCl (theoretical: 148.04).
    Cross-validation with pharmacopoeial identity tests (e.g., colorimetric reactions with ferric chloride or potassium ferricyanide) enhances reliability .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators if airborne exposure is possible.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous organic material.
    Morpholine derivatives are corrosive and may cause severe skin/eye damage; immediate rinsing with water is critical .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when identifying this compound, and what validation steps are necessary?

Discrepancies (e.g., unexpected 1H^1H-NMR shifts) may arise from:

  • Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d6_6) are free from residual protons.
  • Hydrate formation : Characterize crystallinity via X-ray diffraction (XRD) to rule out hydrate interference.
  • By-product contamination : Use preparative HPLC to isolate the compound and re-analyze.
    Validation requires orthogonal methods: e.g., combine NMR, IR, and pharmacopoeial identity tests (e.g., transient red color with copper sulfate and ammonia ).

Q. What strategies can be employed to optimize the synthesis of this compound to improve yield and purity while minimizing by-products?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nitrile stability compared to protic solvents.
  • Scale-up adjustments : Maintain turbulent mixing to prevent localized overheating during exothermic steps.
    Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) removes impurities .

Q. How should stability studies for this compound be designed to assess degradation under various storage conditions, and what analytical endpoints are critical?

  • Accelerated stability testing : Expose samples to 40°C/75% relative humidity (RH) for 6 months, with periodic sampling.
  • Analytical endpoints :
    • HPLC purity : Monitor degradation peaks (e.g., hydrolyzed nitrile to amide).
    • Water content : Karl Fischer titration to assess hygroscopicity.
    • Colorimetric assays : Detect oxidative degradation (e.g., violet color with sulfuric acid indicates aromatic by-products ).
      Stability protocols should align with ICH guidelines Q1A(R2) and include photostability testing .

Data Contradiction Analysis

Example : Conflicting 1H^1H-NMR and mass spectrometry data may indicate:

  • Isomeric impurities : Use chiral HPLC to separate enantiomers (if applicable).
  • Residual solvents : Perform gas chromatography (GC) to identify solvent peaks masking true signals.
  • Ion suppression in MS : Dilute samples to reduce matrix effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-2-carbonitrile hydrochloride
Reactant of Route 2
Morpholine-2-carbonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.